molecular formula C8H13NO B1620909 2-Oxooctanenitrile CAS No. 80997-84-8

2-Oxooctanenitrile

Cat. No. B1620909
CAS RN: 80997-84-8
M. Wt: 139.19 g/mol
InChI Key: PUWGZJVZERGZMD-UHFFFAOYSA-N
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Description

2-Oxooctanenitrile is a chemical compound with the molecular formula C8H13NO . It is also known by other names such as Octanenitrile, 2-oxo- and Heptanoyl cyanide .


Molecular Structure Analysis

The molecular structure of 2-Oxooctanenitrile consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 139.195 Da and the monoisotopic mass is 139.099716 Da .

Scientific Research Applications

  • Biocatalysis : A study by Liardo et al. (2016) discusses a biocascade process involving the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles, including 2-Oxooctanenitrile, coupled with nitrile hydrolysis. This process, using whole cell-catalyzed hydrolysis, led to the formation of 2-hydroxycycloalkanecarboxylic acids with high yield and optical purity, showing potential applications in biocatalysis and organic synthesis (Liardo et al., 2016).

  • Synthesis of Heterocycles : Černuchová et al. (2005) utilized 2-Ethoxymethylene-3-oxobutanenitrile, a closely related compound, in the synthesis of heterocycles with biological activity. This trifunctional reagent was used to introduce a three-carbon moiety to amine-substrates, leading to substituted pyrazoles and fused pyrimidines. These compounds exhibited biological activity against bacteria, fungi, and tumor cells, suggesting potential pharmaceutical applications (Černuchová et al., 2005).

  • Polymer Synthesis : Kroneková et al. (2016) investigated the use of poly(2-alkenyl-2-oxazoline)s, including poly(2-isopropenyl-2-oxazoline) synthesized via free-radical polymerization initiated with azobisisobutyronitrile. The study focused on the cytotoxicity and immunomodulative properties of these polymers, indicating their suitability for biomedical applications like drug delivery systems, peptide conjugates, or gene delivery (Kroneková et al., 2016).

  • Photosensitization in Medical Applications : Yogo et al. (2005) developed a novel photosensitizer based on the BODIPY chromophore, which is more photostable than traditional photosensitizers and applicable under various conditions. This research has implications for the use of 2-Oxooctanenitrile derivatives in photodynamic therapy and studies of oxidative stress (Yogo et al., 2005).

  • Catalysis and Organic Synthesis : Various studies, such as the work of Gómez et al. (1999), have explored the use of oxazoline ligands, including 2-oxazolines, in transition metal-catalyzed asymmetric syntheses. These compounds have been crucial in developing new catalytic processes and synthesis pathways for organic compounds (Gómez et al., 1999).

Safety and Hazards

2-Oxooctanenitrile is listed in the ECHA database , indicating that it is regulated under various chemical legislations. It’s important to handle it with appropriate safety measures. A Material Safety Data Sheet (MSDS) would provide comprehensive information about its hazards, safe handling procedures, and emergency actions .

properties

IUPAC Name

heptanoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-6-8(10)7-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWGZJVZERGZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230835
Record name 2-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80997-84-8
Record name 2-Oxooctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80997-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxooctanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxooctanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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